N,N'-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide
Overview
Description
N,N’-bis[1-(bicyclo[221]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide is a complex organic compound featuring a pyridine core substituted with two bicyclo[221]hept-2-yl groups
Scientific Research Applications
N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with bicyclo[2.2.1]hept-2-ylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyridine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Mechanism of Action
The mechanism of action of N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The bicyclo[2.2.1]hept-2-yl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyridine core can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]benzene-1,4-dicarboxamide
- N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-3,5-dicarboxamide
Uniqueness
N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the bicyclo[2.2.1]hept-2-yl groups also imparts distinct steric and electronic properties compared to other similar compounds .
Properties
IUPAC Name |
2-N,5-N-bis[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyridine-2,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-14(21-11-16-3-5-18(21)9-16)27-24(29)20-7-8-23(26-13-20)25(30)28-15(2)22-12-17-4-6-19(22)10-17/h7-8,13-19,21-22H,3-6,9-12H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCOGKRVALQUOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CN=C(C=C3)C(=O)NC(C)C4CC5CCC4C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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